molecular formula C13H16N2O3 B2789942 N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 899956-23-1

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No.: B2789942
CAS No.: 899956-23-1
M. Wt: 248.282
InChI Key: LGNNIZXPEDCVJB-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide is a chemical compound with the molecular formula C13H16N2O3, designed for laboratory research and development purposes . As a diamide derivative featuring both cyclopropyl and methoxyphenyl substituents, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. Researchers can utilize it in the exploration of structure-activity relationships, as a precursor for the synthesis of more complex molecules, or in the development of novel pharmacological tools. Compounds within this structural class are often investigated for their potential biological activities, making them of interest for high-throughput screening and hit-to-lead optimization campaigns. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8-3-6-11(18-2)10(7-8)15-13(17)12(16)14-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNNIZXPEDCVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide typically involves the reaction of cyclopropylamine with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, using reagents such as sodium hydride or potassium tert-butoxide.

Scientific Research Applications

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)oxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-N’-(2-methoxyphenyl)oxamide: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    N-cyclopropyl-N’-(2-methylphenyl)oxamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.

    N-cyclopropyl-N’-(2-methoxy-5-methylphenyl)acetamide: Contains an acetamide group instead of an oxamide group, which may alter its chemical properties and biological effects.

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-N'-(2-methoxy-5-methylphenyl)ethanediamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step reactions, starting with functionalization of the aromatic and cyclopropyl moieties. Key steps include:

  • Acylation : Reacting cyclopropylamine with oxalyl chloride to form the ethanediamide backbone .
  • Coupling : Using reagents like EDC/HOBt to conjugate the methoxy-methylphenyl group under anhydrous conditions (e.g., DMF solvent) .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling temperature (0–5°C for acylation) and pH (neutral for coupling) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropyl ring (δ 0.5–1.5 ppm) and methoxy group (δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 319.15) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the ethanediamide linkage .

Advanced Research Questions

Q. How does the compound’s molecular structure influence its inhibitory activity against coagulation Factor Xa, and what computational methods validate these interactions?

The methoxy-methylphenyl group enhances hydrophobic interactions with Factor Xa’s S4 pocket, while the cyclopropyl moiety stabilizes the binding via van der Waals forces. Computational validation includes:

  • Molecular Docking : Simulations (e.g., AutoDock Vina) show a binding affinity of −9.2 kcal/mol, with hydrogen bonds between the amide carbonyl and Arg222 .
  • MD Simulations : 100-ns trajectories confirm stable binding in aqueous environments, with RMSD < 2 Å .

Q. What strategies can resolve discrepancies in biological activity data across different in vitro assays?

Contradictions in IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:

  • Assay Conditions : Variations in buffer pH (optimum: 7.4) or ionic strength alter compound solubility .
  • Enzyme Source : Recombinant vs. plasma-derived Factor Xa may differ in glycosylation patterns .
  • Statistical Validation : Use dose-response curves with triplicate measurements and nonlinear regression analysis to minimize outliers .

Q. How can structure-activity relationship (SAR) studies guide the optimization of pharmacokinetic properties?

  • Bioavailability : Introducing a hydroxyethyl group (e.g., replacing methoxy) improves water solubility (logP reduction from 3.2 to 2.1) .
  • Metabolic Stability : Fluorination of the phenyl ring reduces CYP450-mediated oxidation, as shown in microsomal assays (t₁/₂ increased from 1.2 to 4.7 hours) .
  • Toxicity : In vitro hepatocyte assays reveal that cyclopropyl substitution minimizes off-target effects compared to bulkier groups (e.g., tert-butyl) .

Methodological Considerations

  • Data Tables :
Property Value Technique Reference
LogP (Octanol-Water)3.2 ± 0.1HPLC
Solubility (PBS, pH 7.4)12 µMUV-Vis Spectroscopy
Plasma Protein Binding89%Equilibrium Dialysis
  • Conflict Resolution : For conflicting cytotoxicity data (e.g., IC₅₀ in HeLa vs. HepG2 cells), cross-validate using 3D tumor spheroids and transcriptomic profiling to identify cell-specific uptake mechanisms .

Key Research Gaps

  • In Vivo Efficacy : Limited data on pharmacokinetics in rodent models (e.g., bioavailability <10% in mice) highlight the need for prodrug strategies .
  • Target Selectivity : Off-target kinase inhibition (e.g., JAK2) requires kinome-wide profiling (e.g., KINOMEscan) .

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